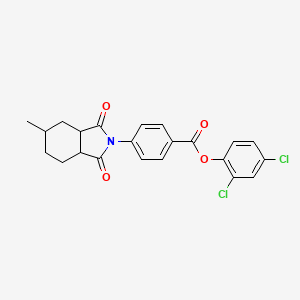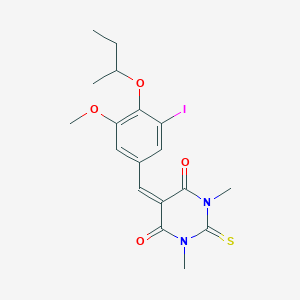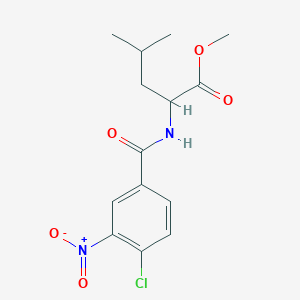
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
Descripción general
Descripción
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as DCPIB, is a chemical compound that has been extensively studied for its biological and physiological effects. It is a potent inhibitor of volume-regulated anion channels (VRACs), which are important for cell volume regulation and homeostasis. The compound has been synthesized using various methods and has been used in a wide range of scientific research applications.
Mecanismo De Acción
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate inhibits VRACs by interacting with the channel pore and blocking the flow of anions across the membrane. The compound has been shown to be highly selective for VRACs, with little effect on other ion channels. This selectivity makes 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate a useful tool for studying the role of VRACs in various physiological processes.
Biochemical and Physiological Effects:
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit cell migration and proliferation, induce apoptosis, and modulate ion transport across the membrane. 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several advantages for lab experiments, including its potency and selectivity for VRACs. The compound is also relatively stable and easy to synthesize. However, 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has some limitations, including its potential toxicity and the need for careful dosing to avoid non-specific effects.
Direcciones Futuras
There are several future directions for research on 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. One area of interest is the development of more selective inhibitors of VRACs, which could be used to study the role of these channels in various physiological processes. Another area of interest is the use of 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate as a potential therapeutic agent for various inflammatory conditions. Finally, further research is needed to fully understand the biochemical and physiological effects of 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been used in a wide range of scientific research applications, including the study of VRACs, which are important for cell volume regulation and homeostasis. VRACs play a critical role in various physiological processes, including apoptosis, cell migration, and proliferation. 2,4-dichlorophenyl 4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to inhibit VRACs in a dose-dependent manner, making it a useful tool for studying the role of VRACs in various physiological processes.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) 4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO4/c1-12-2-8-16-17(10-12)21(27)25(20(16)26)15-6-3-13(4-7-15)22(28)29-19-9-5-14(23)11-18(19)24/h3-7,9,11-12,16-17H,2,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCJFMOFDDJBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[2-hydroxy-3-(2-naphthyloxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3978641.png)
![2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)thio]-5-(methylthio)-1,3,4-thiadiazole](/img/structure/B3978645.png)
![3a-(4-bromophenyl)-3,3,6,6-tetramethyltetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B3978647.png)
![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylbutanamide](/img/structure/B3978662.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-methyl-3-nitrobenzamide](/img/structure/B3978667.png)

![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3978675.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-N-(2-furylmethyl)-2-nitroaniline](/img/structure/B3978688.png)
![1-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3978704.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3978705.png)

